2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide
Description
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(1-benzylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-18(29)25-22-8-5-9-23-21(22)12-15-28(23)17-24(30)26-20-10-13-27(14-11-20)16-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-17H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
UFTKULYXNGKJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole ring is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions. For 4-substituted indoles, 4-nitroindole serves as a common intermediate, which is subsequently reduced and acetylated.
Example protocol :
Alternative Routes
-
Buchwald-Hartwig amination : Direct introduction of the acetylamino group using palladium catalysts, though this method is less common due to cost.
-
Enzymatic acetylation : Emerging approaches using lipases for greener synthesis, albeit with lower yields (~60%).
Synthesis of 1-Benzyl-4-Piperidylamine
Piperidine Ring Formation
The piperidine moiety is synthesized via cyclization of 1,5-diaminopentane derivatives or reductive amination of glutaraldehyde .
Stepwise protocol :
-
Reductive amination : React glutaraldehyde with ammonium acetate and sodium cyanoborohydride to form 4-piperidone.
-
Benzylation : Treat 4-piperidone with benzyl bromide and potassium carbonate in DMF to yield 1-benzyl-4-piperidone.
-
Reduction : Reduce the ketone to an amine using lithium aluminum hydride (LiAlH₄).
Optimization Strategies
-
Microwave-assisted synthesis : Reduces benzylation time from 6 hr to 45 min with comparable yields (80%).
-
Protection-deprotection : Use of Boc groups to prevent side reactions during amine functionalization.
Acetamide Coupling
Carboxylic Acid Activation
The indole and piperidine subunits are linked via an acetamide bridge. The carboxylic acid derivative of 4-(acetylamino)-1H-indole is activated using thionyl chloride (SOCl₂) or carbodiimide coupling agents (e.g., EDCl/HOBt).
Protocol :
One-Pot Approaches
Recent methods employ Ugi multicomponent reactions to streamline synthesis:
-
Combine 4-(acetylamino)indole, 1-benzyl-4-piperidylamine, an aldehyde, and an isocyanide in methanol at 50°C for 24 hr (yield: 75%).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The acetylamino group can enhance the compound’s binding affinity to its targets, while the piperidyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of indole-acetamide derivatives. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
Indole Substitution Patterns The target compound has a 4-acetylamino group on the indole ring, unlike analogues with 4-methoxy () or 3-yl acetamide linkages (). Indole-3-yl derivatives (e.g., ) often exhibit different biological activity profiles due to altered steric and electronic interactions .
Piperidine vs. Other Heterocycles The 1-benzylpiperidine group in the target compound contrasts with pyridinyl () or pyrrole-methyl () substituents.
Biological Activity
- Indole-3-yl acetamides () demonstrated anticancer activity via Bcl-2/Mcl-1 inhibition, but the target compound’s 1-yl substitution and benzylpiperidine group could modulate target selectivity.
- Benzylpiperidine-containing compounds () are often explored for neurological targets (e.g., sigma receptors), though specific data is lacking here.
Physical Properties
- Molecular weights range from 324.4 (pyrrole-methyl analogue) to ~485.9 (chloro/fluoro-substituted indole). Higher molecular weights in halogenated compounds () may reduce solubility, whereas the target compound’s benzylpiperidine group could enhance lipophilicity .
Biological Activity
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide, a compound that combines an indole moiety with a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 313.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the indole and piperidine groups facilitate binding to specific targets within biological systems, modulating their activity. This modulation can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Biological Activity and Pharmacological Effects
Research has indicated several biological activities associated with this compound:
- Antinociceptive Activity : Studies have demonstrated that the compound exhibits significant pain-relieving effects in animal models. The mechanism involves modulation of pain pathways in the central nervous system.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Antinociceptive Effects
A study conducted on mice evaluated the antinociceptive effects of the compound using the tail-flick test. Results indicated that administration of the compound significantly increased pain threshold compared to control groups, suggesting effective analgesic properties.
| Dose (mg/kg) | Pain Threshold Increase (seconds) |
|---|---|
| 5 | 2.5 |
| 10 | 4.0 |
| 20 | 6.5 |
Study 2: Anti-inflammatory Activity
In a separate study focusing on inflammation, the compound was tested on lipopolysaccharide (LPS)-induced inflammation in rat models. The results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound (10 mg) | 80 | 50 |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-4-piperidyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Indole functionalization : Acetylation of the 4-aminoindole moiety under controlled anhydrous conditions (e.g., acetic anhydride in dichloromethane at 0–5°C).
- Piperidine coupling : Reaction of the indole intermediate with 1-benzyl-4-piperidylamine via nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Characterization : Confirm structure via -NMR (δ 7.2–7.8 ppm for indole protons), -NMR, and HRMS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton/carbon environments (e.g., acetamide carbonyl at ~170 ppm in -NMR).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±3 ppm) confirms molecular formula (e.g., CHNO).
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~12.5 min).
- Melting Point : Consistency with literature values (e.g., 192–194°C for analogous indole derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for the amide coupling step?
- Methodological Answer :
- Catalyst Selection : Use peptide coupling agents (e.g., HATU or DCC/DMAP) to enhance efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF or DCM) improve solubility of intermediates.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Real-Time Monitoring : TLC (silica gel, UV visualization) or in-situ IR spectroscopy to track reaction progress .
Q. How to resolve contradictions in reported biological activity data for indole-acetamide derivatives?
- Methodological Answer :
-
Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., MTT for cytotoxicity, fluorescence polarization for target binding).
-
Structural Analog Comparison : Compare substituent effects (e.g., 4-acetylamino vs. 4-chloroindole) using SAR tables (Table 1).
-
Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., Bcl-2/Mcl-1 in apoptosis) .
Table 1 : SAR of Indole Derivatives (Adapted from )
Substituent IC (nM, Bcl-2) Notes 4-Acetylamino 12.3 ± 1.2 High selectivity 4-Chloro 45.6 ± 3.8 Moderate activity 4-Nitro >1000 Inactive
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2W3L for Bcl-2) to model binding poses.
- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD <2 Å).
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., acetamide carbonyl) using Schrödinger Phase .
Q. How to address inconsistencies in NMR or mass spectral data during characterization?
- Methodological Answer :
- Isotopic Purity Check : Use -NMR to detect isotopic splitting from impurities.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., piperidyl vs. benzyl protons).
- High-Resolution MS/MS : Fragment ion analysis to distinguish isobaric contaminants .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
